1-(piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride
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Overview
Description
1-(piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound features a piperazine ring attached to a cyclobutane moiety, with a carboxamide group and two hydrochloride ions. Its molecular structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Preparation Methods
The synthesis of 1-(piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Cyclobutane Moiety: The cyclobutane ring is introduced via a cycloaddition reaction involving suitable precursors.
Formation of the Carboxamide Group: The carboxamide group is formed through an amide bond formation reaction, often using reagents like carbodiimides or acid chlorides.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1-(piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring enhances the compound’s solubility and bioavailability, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride can be compared with other piperazine-containing compounds such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic used in the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to these similar compounds.
Properties
CAS No. |
2758002-37-6 |
---|---|
Molecular Formula |
C9H19Cl2N3O |
Molecular Weight |
256.2 |
Purity |
95 |
Origin of Product |
United States |
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